molecular formula C17H10FN3O B12329324 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile

3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile

Cat. No.: B12329324
M. Wt: 291.28 g/mol
InChI Key: QJZKYNIRWQMVBP-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile is a complex heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of pharmacology and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile typically involves multi-step processes that include cyclization, substitution, and coupling reactions. One common method involves the use of 3-bromoquinoline derivatives as starting materials. The process may include a Suzuki-Miyaura cross-coupling reaction followed by azidation-photochemical cyclization . Another approach involves the use of SnCl4-catalyzed cyclization of indole-3-carbaldehyde oximes .

Industrial Production Methods

The use of transition-metal-catalyzed reactions and direct C-H functionalization are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of bacterial cell walls or the inhibition of viral replication . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile is unique due to the presence of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research .

Properties

Molecular Formula

C17H10FN3O

Molecular Weight

291.28 g/mol

IUPAC Name

3-fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile

InChI

InChI=1S/C17H10FN3O/c1-22-16-5-11-14(6-13(16)18)20-8-12-10-3-2-9(7-19)4-15(10)21-17(11)12/h2-6,8,21H,1H3

InChI Key

QJZKYNIRWQMVBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C4=C(N3)C=C(C=C4)C#N)F

Origin of Product

United States

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